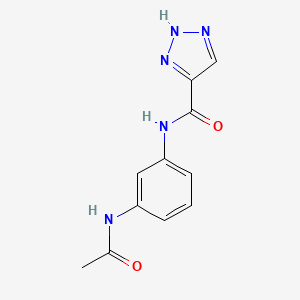

N-(3-アセトアミドフェニル)-1H-1,2,3-トリアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

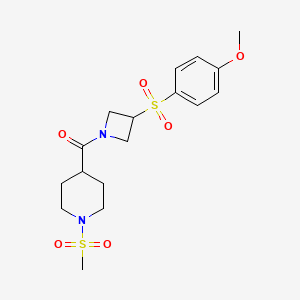

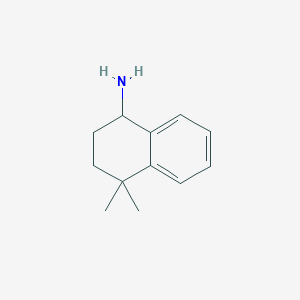

N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

科学的研究の応用

抗真菌活性

1,2,3-トリアゾールを介した機能性分子の結合により、新規抗真菌剤が開発されてきました。研究者らは、クリックケミストリーを用いて、ナフトール由来の1,2,3-トリアゾール誘導体のフォーカスライブラリーを効率的に調製しました。これらの誘導体は、抗真菌活性を評価されました。特に、カンジダ・アルビカンスを含む真菌病原体に対して試験されました。 これらの1,2,3-トリアゾール誘導体は、有望な抗真菌特性を有することが示されました .

分子ドッキング研究

観察された生物活性データを合理化するために、分子ドッキング研究が行われました。特に、研究者らは、合成された誘導体のC. アルビカンスのシトクロムP450ラノステロール14α-デメチラーゼの活性部位への結合親和性と相互作用を調査しました。結合スコアと生物活性との相関関係は、これらの1,2,3-トリアゾール誘導体が、新規治療薬の開発に有望であることを示唆しています。

要約すると、N-(3-アセトアミドフェニル)-1H-1,2,3-トリアゾール-5-カルボキサミドは、抗真菌、抗酸化、抗結核作用において可能性を示しています。 そのユニークな構造的特徴は、さらなる研究と薬物開発のための興味深い候補となっています . この化合物の追加の用途と作用機序が明らかになる可能性があることに留意してください。

作用機序

Target of Action

The compound is structurally similar to 3-acetamidophenol , which is known to have analgesic and antipyretic effects .

Mode of Action

Based on its structural similarity to 3-acetamidophenol , it may interact with its targets in a similar manner.

Biochemical Pathways

Compounds similar to it, such as acetaminophen, are known to affect various biochemical pathways, including those involved in pain and fever regulation .

Pharmacokinetics

Similar compounds like acetaminophen are well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Structurally similar compounds like acetaminophen are known to reduce pain and fever .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry process for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions, and ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions: N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxid

特性

IUPAC Name |

N-(3-acetamidophenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRPCZAKIGHILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2470918.png)

![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)

![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)